XL-418

Beschreibung

Contextualization within the Landscape of Kinase Inhibitor Development

Kinase inhibitors represent a significant class of therapeutic agents in modern medicine, particularly in oncology. They function by blocking the activity of kinases, enzymes that play crucial roles in intracellular signaling cascades that regulate cell growth, division, and survival. nih.govscientificarchives.com The development of selective kinase inhibitors aims to disrupt aberrant signaling in diseased cells while minimizing effects on healthy ones. XL-418 fits into this landscape as an agent designed to interfere with the activity of key kinases downstream of the PI3K pathway cancer.govdrugbank.com.

Historical Trajectory and Evolution of Research Focus for this compound-Related Compounds

This compound was initially developed by Exelixis, Inc. patsnap.com. Research into this compound has focused on its inhibitory effects on protein kinase B (PKB, also known as Akt) and ribosomal protein S6 Kinase (p70S6K) medkoo.comcancer.govdrugbank.com. These targets are components of the PI3K signaling pathway cancer.govdrugbank.com. While it advanced to clinical development, specifically a Phase 1 study for solid tumors, this trial was discontinued (B1498344) in December 2007 due to low drug exposure ncats.ionih.govresearchgate.net. Despite the suspension of clinical trials, this compound has continued to be a subject of preclinical research, contributing to the understanding of PI3K/Akt/mTOR pathway inhibition nih.gov. The development of compounds targeting the PI3K pathway has evolved, with researchers exploring inhibitors of different components like PI3K itself, Akt, and mTOR, sometimes in combination strategies nih.govexelixis.comoncotarget.com.

Significance of PI3K/Akt/mTOR Signaling Pathway Dysregulation in Disease Pathogenesis

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis scientificarchives.comdrugbank.commdpi.comresearchgate.netqiagen.comnih.gov. Dysregulation of this pathway is a frequent event in various diseases, most notably cancer nih.govscientificarchives.comdrugbank.commdpi.comresearchgate.netqiagen.comnih.gov. Aberrant activation of the PI3K/Akt/mTOR pathway can arise from genetic mutations, amplification, or other alterations in its components or upstream regulators, such as PTEN nih.govscientificarchives.comqiagen.comnih.gov. This dysregulation contributes to key features of cancer, including enhanced cell proliferation, survival, and resistance to therapeutic interventions nih.govscientificarchives.comdrugbank.com. Beyond oncology, dysregulation of this pathway is also implicated in other conditions, including immune-mediated inflammatory skin diseases and somatic overgrowth disorders scientificarchives.commdpi.comresearchgate.netnih.gov. Therefore, targeting the PI3K/Akt/mTOR pathway holds significant therapeutic potential nih.govmdpi.comqiagen.comnih.gov.

Detailed Research Findings:

Research has characterized this compound as a dual inhibitor of Akt and p70S6K medkoo.comcancer.govtargetmol.cndrugbank.compatsnap.comncats.io. These kinases are positioned downstream of PI3K in the signaling cascade cancer.govdrugbank.com. Inhibition of Akt by agents like this compound is expected to induce apoptosis in tumor cells, while inhibition of p70S6K can disrupt protein synthesis essential for cell cycle progression and growth cancer.govtargetmol.cn. Preclinical studies with this compound showed efficacy against S6 phosphorylation and no activity against non-AGC kinases researchgate.net.

Structure

3D Structure

Eigenschaften

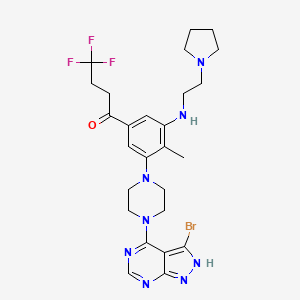

IUPAC Name |

1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSEBRGSVFUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrF3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871343-09-8 | |

| Record name | XL-418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871343098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLJ18SRI8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Xl 418

Characterization of Direct Protein Target Interactions

Research indicates that XL-418 directly interacts with and inhibits the activity of both Akt and p70S6K. cancer.govmedkoo.com This dual targeting is designed to exert a more comprehensive inhibitory effect on the downstream signaling cascades controlled by these kinases. nih.gov

Akt (Protein Kinase B) Inhibitory Modalities

This compound has been identified as an inhibitor of the Akt family of protein kinases, including Akt1, Akt2, and Akt3. bioworld.com Akt is a serine/threonine-specific protein kinase crucial for various cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. By blocking Akt activity, this compound aims to control abnormal cell growth and survival characteristic of cancer cells.

Preclinical studies have shown that this compound inhibits the phosphorylation of Akt substrates in cellular assays. bioworld.com

p70S6K (Ribosomal Protein S6 Kinase) Inhibitory Modalities

This compound also acts as an inhibitor of p70S6K, also known as ribosomal protein S6 kinase beta-1 (S6K1). cenmed.compatsnap.com p70S6K is a key component involved in protein synthesis and is important for cell growth and division. Inhibition of p70S6K by this compound can disrupt the synthesis of proteins essential for cell cycle progression and growth, thereby impacting cancer cell proliferation.

Cellular assays have demonstrated that this compound suppresses the phosphorylation of p70S6K substrates. bioworld.com

ATP-Competitive Binding Mechanisms

While the specific details of this compound's ATP-competitive binding mechanism are not extensively detailed in the provided search results, many kinase inhibitors, including some Akt inhibitors, function by competing with ATP for binding to the kinase domain. nih.gov This prevents the kinase from phosphorylating its substrates. Given that this compound inhibits the enzymatic activity of Akt and p70S6K, it is plausible that it interferes with ATP binding, a common modality for kinase inhibitors. nih.gov The search results refer to this compound as a small molecule inhibitor targeting these kinases, which is consistent with an ATP-competitive mechanism, although other inhibitory modalities like allosteric inhibition also exist for Akt inhibitors. nih.gov

Elucidation of Downstream Signaling Cascade Modulation

The inhibition of Akt and p70S6K by this compound leads to the modulation of downstream signaling cascades, particularly within the broader PI3K/Akt/mTOR regulatory network.

Perturbation of the PI3K/Akt/mTOR Regulatory Network

This compound inhibits Akt and p70S6K, which are both downstream of PI3K. medkoo.comtargetmol.cn The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals related to growth factors, nutrients, and stress, ultimately controlling cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many human cancers. nih.gov By inhibiting key components downstream of PI3K, this compound perturbs this critical regulatory network. This perturbation is expected to counteract the pro-growth and pro-survival signals that are often constitutively active in cancer cells due to aberrant PI3K/Akt/mTOR signaling. drugbank.comnih.gov

Influence on Cell Cycle Progression and Protein Synthesis Pathways

Here is a summary of some research findings related to this compound and its targets:

| Target | Inhibitory Activity (IC50) | Observed Cellular Effects | Source |

| Akt1 | 1 nM | Suppression of Akt substrate phosphorylation | bioworld.com |

| Akt2 | 5.5 nM | Suppression of Akt substrate phosphorylation | bioworld.com |

| Akt3 | 0.5 nM | Suppression of Akt substrate phosphorylation | bioworld.com |

| p70S6K | 1.6 nM | Suppression of p70S6K substrate phosphorylation | bioworld.com |

| Akt | Not specified | Inhibition of activity | cancer.govmedkoo.com |

| p70S6K | Not specified | Inhibition of activity | cancer.govmedkoo.com |

Note: The IC50 values for Akt and p70S6K were reported in a preclinical context. bioworld.com

This compound's ability to inhibit both Akt and p70S6K suggests a potential to target multiple nodes within the deregulated PI3K/Akt/mTOR pathway, which is often implicated in driving tumor growth and survival. nih.gov

Mechanistic Insights into Induced Programmed Cell Death (Apoptosis)

Inactivation of the PI3K/AKT pathway through the inhibition of AKT is anticipated to induce apoptosis in tumor cells. exelixis.comdrugbank.com AKT inhibitors may also enhance the sensitivity of tumor cells to various chemotherapy agents. exelixis.comdrugbank.com this compound has been shown to enhance apoptosis in preclinical tumor models, including in combination with other inhibitors. exelixis.com

Apoptosis is a fundamental process of programmed cell death characterized by events such as DNA fragmentation, cell membrane blebbing, and chromatin condensation. antibody-creativebiolabs.com It is regulated by complex signaling pathways, including the intrinsic and extrinsic pathways. antibody-creativebiolabs.com The intrinsic pathway is primarily controlled by the Bcl-2 family of proteins and involves mitochondria. antibody-creativebiolabs.comcreative-diagnostics.com The extrinsic pathway is initiated by death receptors on the cell surface. antibody-creativebiolabs.com

The Bcl-2 family includes both anti-apoptotic proteins (like Bcl-xL and Bcl-2) and pro-apoptotic proteins (like Bax, Bak, Bad, Bid, Puma, and Noxa). creative-diagnostics.comnih.gov The balance between these opposing forces dictates a cell's susceptibility to apoptosis. nih.gov Anti-apoptotic proteins such as Bcl-xL can prevent apoptosis by mechanisms that can involve inhibiting the action of pro-apoptotic proteins and modulating mitochondrial membrane permeability. nih.govpnas.orgembopress.orgnih.gov

While the specific detailed research findings on this compound's direct impact on the various components of the apoptotic machinery (like caspases, cytochrome c release, or specific Bcl-2 family protein interactions) were not extensively detailed in the provided search results, the core mechanism driving apoptosis induction by this compound is the inhibition of AKT, a key survival kinase downstream of PI3K. exelixis.comdrugbank.comcancer.govmedkoo.com Inhibition of AKT disrupts pro-survival signaling, tipping the balance towards pro-apoptotic pathways.

Preclinical data indicated that this compound could slow tumor growth in several cancer models, including breast and lung adenocarcinomas. exelixis.com

Table 1: Key Targets of this compound

| Target Name | Alternative Name(s) | Role in PI3K Pathway | PubChem CID (if available) |

| Protein Kinase B (AKT) | PKB | Downstream of PI3K | - |

| S6 Kinase (S6K) | p70S6K, RPS6KB1 | Downstream of PI3K | - |

Table 2: Preclinical Observations of this compound Activity

| Observation | Cancer Model(s) Cited | Source |

| Slowed tumor growth | Breast and lung adenocarcinomas | exelixis.com |

| Enhanced apoptosis (in combination) | Preclinical tumor models | exelixis.com |

| Potent inhibition of AKT and S6K activity | Preclinical models | exelixis.com |

Preclinical Investigation of Xl 418 S Biological Activities

In Vivo Non-Human Animal Model Studies

Investigation of Impact on Tumor Growth Inhibition and Regression in Experimental Systems:Similarly, there is no publicly available information regarding the effect of XL-418 on tumor growth inhibition or regression in in vivo models.

Without access to proprietary data from the developing company, a comprehensive and scientifically accurate article on the preclinical investigation of this compound's biological activities cannot be generated.

Modulation of Key Biomarkers in Preclinical Biological Systems

The primary mechanism of action of this compound is the dual inhibition of Akt and p70S6K. nih.gov This targeted approach is designed to overcome the limitations of single-target inhibitors, where the blockade of one kinase can lead to the compensatory activation of another, thereby maintaining the oncogenic signaling. nih.gov Preclinical studies have focused on characterizing the effects of this compound on the phosphorylation status of these kinases and their downstream effectors, which serve as crucial biomarkers of the drug's activity.

Detailed Research Findings

Research into a series of pyrazolopyrimidine compounds, from which this compound was identified as the lead clinical candidate, has provided insights into its biomarker modulation profile. The studies aimed to optimize both the biochemical potency against the target kinases and the cellular activity, as measured by the inhibition of downstream signaling events.

In various preclinical models, the primary biomarker for p70S6K inhibition is the phosphorylation of its direct substrate, the S6 ribosomal protein (S6). The phosphorylation of S6 is a critical step in the initiation of protein synthesis, and its inhibition is a key indicator of the disruption of the PI3K/Akt/mTOR pathway. For Akt, a key downstream biomarker is the phosphorylation of the Proline-Rich Akt Substrate of 40 kDa (PRAS40), which plays a role in the regulation of mTORC1 activity.

While detailed, publicly available data from studies specifically focused on this compound is limited, the foundational research on the pyrazolopyrimidine series, including the clinical candidate compound 11b (this compound), demonstrates a clear mechanism of action. The lead compounds from this series were shown to be highly effective in inhibiting the phosphorylation of S6. researchgate.net Furthermore, the dual-inhibitor approach was designed to effectively block the feedback activation of Akt that can occur with mTORC1-selective inhibitors. nih.gov

The table below summarizes the expected and observed effects of this compound and its analogues on key biomarkers in preclinical settings, based on the available information.

| Biological System | Biomarker | Observed Effect of this compound (or lead analogues) |

| In vitro kinase assays | Akt | Inhibition of kinase activity |

| p70S6K | Inhibition of kinase activity | |

| Cancer cell lines | Phospho-S6 | Potent inhibition of phosphorylation |

| Phospho-Akt | Inhibition of phosphorylation | |

| Phospho-PRAS40 | Inhibition of phosphorylation | |

| Xenograft models | Phospho-S6 | Significant in vivo inhibition |

The preclinical development of this compound was based on its promising activity against these key biomarkers, indicating its potential to effectively shut down the PI3K/Akt/mTOR signaling pathway in solid tumors. nih.gov Although the clinical development of this compound was ultimately halted due to low drug exposure in a Phase I trial, the preclinical biomarker data were instrumental in establishing its mechanism of action and rationale for clinical investigation. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for Xl 418 Analogs

Identification of Essential Pharmacophoric Elements Governing Biological Activity

Based on the structure of XL-418, which contains a bromo-pyrazolo[3,4-d]pyrimidine core linked to a piperazine (B1678402) and further substituted phenyl and fluorinated butanone moieties bioscience.co.ukembopress.org, certain structural elements are likely critical for its inhibitory activity against AKT and p70S6K. While detailed, publicly available SAR data specifically for the this compound optimization series targeting AKT/p70S6K is limited, studies on similar pyrazolopyrimidine-based kinase inhibitors and general principles of kinase binding provide insights.

Kinase inhibitors often interact with the ATP-binding pocket of the enzyme. Essential pharmacophoric elements typically include:

Hydrogen bond donors and acceptors: These interact with the kinase hinge region, a conserved part of the ATP-binding site google.com. The nitrogen atoms in the pyrazolopyrimidine core are likely involved in these interactions.

Hydrophobic groups: These occupy hydrophobic pockets within the binding site, contributing to binding affinity kent.ac.uk. The substituted phenyl and fluorinated butanone moieties in this compound likely engage in such interactions.

Substituents influencing selectivity: Modifications to different parts of the scaffold can influence binding to specific residues outside the conserved hinge region, thereby conferring selectivity for one kinase over another, or even for different isoforms of the same kinase (e.g., Akt1, Akt2, Akt3) nih.govnih.gov. For pyrazolopyrimidines, substitutions at various positions on the core scaffold have been explored to optimize activity and selectivity researchgate.netresearchgate.net.

Application of Computational Modeling Techniques in SAR Elucidation

Computational modeling plays a significant role in modern drug discovery, complementing experimental SAR studies by providing insights into ligand-target interactions and predicting the activity of novel compounds nih.gov. While specific detailed computational studies on this compound targeting AKT/p70S6K are not extensively reported in public snippets, the application of these techniques to similar kinase inhibitors and in studies involving this compound (albeit for different targets) illustrates their relevance.

QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity researchgate.net. By quantifying molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with activity data, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that positively or negatively impact potency aging-us.com. QSAR models have been applied to optimize the structure of Akt inhibitors based on molecular docking researchgate.net. While a specific QSAR model for this compound and its analogs targeting AKT/p70S6K was not found, this technique is routinely used in optimizing kinase inhibitors.

Molecular docking simulations predict the preferred binding orientation (pose) of a small molecule within the active site of a target protein and estimate the binding affinity kent.ac.ukresearchgate.net. This technique is valuable for understanding the key interactions between the ligand and the protein, identifying critical residues for binding, and virtually screening libraries of compounds to find potential binders kent.ac.uknih.gov. Molecular docking has been used in studies involving this compound, for instance, in the context of repurposing studies against SARS-CoV-2 targets patsnap.comdgidb.orgmdpi.com. Applying docking to AKT and p70S6K could help visualize how this compound's pyrazolopyrimidine core, piperazine, and other substituents interact with specific amino acids in the kinase domains, explaining observed SAR.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the molecule and the protein patsnap.commdpi.comaacrjournals.org. MD simulations can refine docking poses, assess the stability of the complex, and provide more accurate estimates of binding free energy patsnap.commdpi.com. This technique can reveal conformational changes upon binding and the strength of interactions, which are crucial for understanding the molecular basis of activity and selectivity. MD simulations have been applied to study the binding of kinase inhibitors, including in studies involving this compound or similar dual Akt/p70S6K inhibitors like M2698, to understand binding preferences and stability patsnap.commdpi.commdpi.com.

Design Strategies for Enhanced Target Specificity and Potency of this compound Analogs

Designing analogs of this compound with enhanced specificity and potency for AKT and p70S6K involves several strategies:

Scaffold Hopping: Replacing the core pyrazolopyrimidine scaffold with a different chemical scaffold that maintains similar key interactions with the target proteins but offers improved properties (e.g., selectivity, pharmacokinetics).

Substituent Exploration: Systematically varying the chemical groups attached to the core scaffold to optimize interactions with specific regions of the binding site and minimize interactions with off-targets. This is the core of traditional SAR studies researchgate.net.

Exploiting Kinase Conformations: Designing inhibitors that selectively bind to specific conformational states of the kinase (e.g., active vs. inactive) to improve selectivity nih.gov.

Addressing Isoform Selectivity: Given the existence of multiple AKT isoforms (Akt1, Akt2, Akt3) with potentially different roles, designing analogs that selectively inhibit one or more isoforms could be beneficial nih.govoncotarget.comnih.gov. Structural differences in the kinase domains or adjacent regions can be exploited for this purpose nih.govnih.gov.

Improving Physicochemical Properties: Modifying the molecule to enhance properties like solubility, permeability, metabolic stability, and reduce efflux, which can address issues like the low drug exposure observed with this compound oncotarget.compickle.gr.

Structure-Guided Optimization for Molecular Interactions with Kinase Domains

Structure-guided optimization utilizes the three-dimensional structural information of the target kinase proteins, often obtained through X-ray crystallography or cryo-EM, to guide the design of inhibitors google.com. By visualizing how an inhibitor or a lead compound binds to the kinase domain, medicinal chemists can make informed decisions about structural modifications to improve binding affinity and selectivity.

By superimposing the structure of this compound or its analogs onto these known kinase structures, researchers can:

Identify potential hydrogen bonds, salt bridges, and hydrophobic interactions.

Pinpoint clashes or unfavorable interactions.

Rationalize the effects of structural modifications on binding affinity (SAR).

Design new analogs predicted to have improved interactions.

Advanced Synthetic Methodologies and Chemical Derivatization of Xl 418

Research Approaches for the Chemical Synthesis of XL-418 and its Scaffolds

The chemical synthesis of this compound or its related scaffolds typically involves multi-step convergent or linear synthetic strategies. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of complex organic molecules with similar structural features provides insight into potential approaches.

Key scaffolds within the this compound structure include the 3-bromo-1H-pyrazolo[3,4-d]pyrimidine core and the piperazine-phenylamine fragment. The synthesis of substituted pyrazolo[3,4-d]pyrimidines often involves the cyclization of pyrazole (B372694) precursors. nih.gov The piperazine (B1678402) ring is a common structural motif in medicinal chemistry, and its incorporation into larger molecules can be achieved through various methods, such as nucleophilic substitution reactions or reductive amination. The substituted phenyl ring, with its attached amino and ketone functionalities, would also require specific synthetic transformations for its construction and coupling to the other parts of the molecule.

General strategies for synthesizing complex organic molecules that could be relevant to this compound synthesis include:

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, are frequently used to form carbon-carbon and carbon-heteroatom bonds, which would be essential for connecting the different fragments of this compound. nih.govrsc.orgnih.gov

Nucleophilic Substitution: Reactions involving nucleophiles and electrophiles are fundamental for introducing various substituents and building the molecular framework. thieme-connect.com

Cyclization Reactions: Formation of the heterocyclic rings, like the pyrazolo[3,4-d]pyrimidine and piperazine, would involve specific cyclization strategies. thieme-connect.com

Functional Group Interconversions: Standard organic transformations are necessary to introduce, remove, or modify functional groups at specific positions on the molecule.

Exploration of Derivatization Pathways for Novel Analog Generation

Chemical derivatization of a core structure like this compound is a common strategy in drug discovery and chemical biology to generate novel analogs with potentially altered properties, such as potency, selectivity, or pharmacokinetic profiles. core.ac.ukjfda-online.comnih.gov Derivatization involves modifying specific functional groups or introducing new substituents onto the this compound scaffold.

Potential sites for derivatization on the this compound structure include:

The pyrazolo[3,4-d]pyrimidine core: Modifications on the bromine atom, nitrogen atoms, or carbon atoms of this heterocyclic system could lead to new analogs.

The piperazine ring: The secondary amine in the piperazine ring offers a site for alkylation or acylation.

The substituted phenyl ring: The amino group and the position of the trifluorobutan-1-one moiety provide opportunities for structural variations.

The pyrrolidine (B122466) ethylamino chain: Modifications to the pyrrolidine ring or the ethyl linker could impact the molecule's interaction with its targets.

The trifluorobutan-1-one group: Alterations to the ketone or the trifluoromethyl group could also be explored.

Derivatization pathways can include:

Alkylation and Acylation: Introducing alkyl or acyl chains to amine or hydroxyl groups. jfda-online.com

Arylation: Coupling aryl groups to suitable positions, often via metal-catalyzed reactions.

Substitution Reactions: Replacing existing atoms or groups with others.

Formation of Amides or Esters: Reacting carboxylic acids with amines or alcohols, respectively.

The goal of exploring these derivatization pathways is often to understand the structure-activity relationship (SAR) of the compound, identifying which parts of the molecule are crucial for its activity and where modifications can be made to improve its properties. nih.govrsc.orgrsc.orgnih.govacs.org

Development of Chemical Probes and Tools Based on the this compound Core Structure

The this compound core structure can serve as a foundation for developing chemical probes and tools to study the biological pathways it modulates, particularly those involving AKT and p70S6K. medkoo.combioscience.co.ukthermofisher.kr Chemical probes are selective small molecules designed to modulate the function of a specific protein target, allowing researchers to investigate its role in biological processes. thermofisher.kr

Developing chemical probes based on this compound might involve:

Affinity Labels: Introducing reactive functional groups (e.g., photoaffinity labels) to the this compound structure that can covalently bind to the target protein upon activation, allowing for identification and study of the binding site.

Reporter-Tagged Probes: Incorporating tags (e.g., biotin, fluorescent dyes) that facilitate the detection, isolation, or visualization of the probe-target complex. mdpi.com

Activity-Based Probes: Designing probes that react with the active form of the enzyme target, providing a measure of enzyme activity.

These probes are invaluable tools in chemical biology for target validation, understanding mechanism of action, and exploring the downstream effects of inhibiting AKT and p70S6K signaling. thermofisher.kr They can be used in various applications, including pull-down assays, imaging studies, and enzyme activity measurements. The design and synthesis of such probes require careful consideration of where to attach the probe moiety without disrupting the binding affinity and selectivity of the parent this compound structure.

Cutting Edge Methodological Approaches in Xl 418 Research

Biochemical Assays for Kinase Activity and Inhibition Profiling (e.g., In Vitro Kinase Assays)

Biochemical kinase assays are fundamental to characterizing the direct interaction and inhibitory effect of a compound on its target kinase. These in vitro assays quantify the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. Various platforms exist for biochemical kinase assays, including radiometric, fluorescence-based, luminescence-based, and mobility shift assays. reactionbiology.com Radiometric assays, which measure the transfer of a radioisotope-labeled phosphate (B84403) group from ATP to a substrate, are considered a gold standard for kinase profiling due to their direct detection of the catalytic product. reactionbiology.com Non-radiometric assays offer alternatives with advantages in throughput and safety. reactionbiology.comthermofisher.com

For XL-418, biochemical assays would be used to determine its potency and selectivity against AKT and p70S6K, as well as to profile its activity against a broader panel of kinases to assess potential off-target effects. elevartx.comnih.gov The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, indicating the concentration of the inhibitor required to reduce kinase activity by half. elevartx.com

Advanced Cell-Based Assays for Pathway Modulation and Phenotypic Outcomes (e.g., High-Content Screening)

Cell-based assays are crucial for evaluating the effects of this compound in a more biologically relevant context, using live cells. These assays can assess the compound's impact on signaling pathways downstream of its targets and evaluate resulting phenotypic changes. curiaglobal.com

High-content screening (HCS) is an advanced cell-based assay technology that uses automated microscopy and image analysis to extract quantitative data on multiple cellular parameters simultaneously. curiaglobal.comlynceetec.comnih.gov HCS allows for the assessment of complex phenotypic outcomes at the single-cell level within a heterogeneous cell population, providing richer information than traditional plate-reader assays. nih.gov Parameters that can be measured include cell viability, cell morphology, protein expression and localization, and the activation or inhibition of signaling pathways. curiaglobal.comnih.gov

For this compound research, cell-based assays, including HCS, can be employed to:

Confirm the inhibition of AKT and p70S6K activity within cells.

Assess the impact of inhibiting these kinases on downstream signaling pathway components (e.g., phosphorylation status of substrates).

Evaluate phenotypic effects such as cell proliferation, apoptosis, migration, and morphological changes in various cancer cell lines. curiaglobal.comlynceetec.comnih.gov

Identify potential correlations between molecular features of cell lines and their sensitivity to this compound. aacrjournals.org

Omics-Based Analyses for Comprehensive Mechanistic Understanding

Omics technologies provide a global view of biological systems and are invaluable for gaining a comprehensive understanding of how this compound affects cellular processes.

Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation, a key post-translational modification that regulates protein activity and signaling pathways. nih.gov By analyzing changes in protein abundance and phosphorylation patterns after this compound treatment, researchers can gain insights into the downstream effects of AKT and p70S6K inhibition on protein networks and signaling cascades. nih.govfrontiersin.org Techniques such as mass spectrometry are commonly used for proteomic and phosphoproteomic profiling. rsc.org

Transcriptomics is the study of the complete set of RNA transcripts in a cell or organism. Gene expression analysis, often performed using techniques like RNA sequencing or microarrays, measures the activity of genes by quantifying the abundance of their corresponding mRNA transcripts. nih.govkuleuven.be Analyzing changes in gene expression profiles upon this compound treatment can reveal how the inhibition of AKT and p70S6K influences gene transcription and identify affected cellular pathways and processes at the transcriptional level. nih.govfrontiersin.org

Integrating data from proteomic, phosphoproteomic, and transcriptomic analyses (multi-omics analysis) can provide a more complete picture of the molecular changes induced by this compound, helping to elucidate its mechanism of action and identify potential biomarkers of response or resistance. nih.govfrontiersin.orgmdpi.com

Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Studies

Spectroscopic and biophysical techniques are employed to study the direct interaction between this compound and its target proteins, providing information on binding affinity, kinetics, and thermodynamics.

Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose. easychair.orgevotec.comunivr.itnih.gov SPR measures the binding of a molecule to a surface-immobilized target in real-time, providing data on binding kinetics (association and dissociation rates) and affinity. easychair.orgunivr.itnih.gov NMR spectroscopy can provide detailed structural information about the interaction site and conformational changes upon ligand binding. easychair.orgevotec.comunivr.it Mass spectrometry can also be used to investigate protein-ligand interactions, particularly for analyzing non-covalent complexes. rsc.org

These techniques help to confirm direct binding of this compound to AKT and p70S6K and characterize the nature of these interactions, complementing the functional data obtained from biochemical and cell-based assays. rsc.orgeasychair.orgevotec.comunivr.itnih.gov

Development and Characterization of Relevant In Vitro and In Vivo Preclinical Models

Preclinical models are essential for evaluating the efficacy and potential therapeutic index of this compound before clinical testing. These models aim to mimic the disease context and can range from simplified in vitro systems to complex in vivo animal models. news-medical.netmdpi.com

In vitro preclinical models include traditional two-dimensional (2D) cell cultures and more advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids. news-medical.netmdpi.commdpi.com 3D models are increasingly used as they can better replicate the tumor microenvironment and cellular responses observed in vivo compared to 2D cultures. news-medical.netmdpi.commdpi.com

In vivo preclinical models typically involve the use of animal models, often rodents, in which cancer cells are implanted (xenografts or allografts) to create tumors. mdpi.comresearchgate.net These models allow for the evaluation of this compound's effects on tumor growth, metastasis, and potential interactions with the host environment. mdpi.comresearchgate.net

The development and characterization of relevant preclinical models are crucial to ensure that the research findings are translatable to human disease. news-medical.netmdpi.com For this compound, preclinical studies demonstrated that it potently inhibited AKT and S6K in these models, reducing tumor growth and enhancing the effects of other targeted therapies. exelixis.com

Conceptual Framework for Preclinical Therapeutic Applications and Future Research Directions

Comparative Mechanistic Analyses of XL-418 with Other PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a complex signaling cascade with multiple nodes that can be targeted for therapeutic intervention. This compound distinguishes itself mechanistically as a dual inhibitor of protein kinase B (PKB, also known as Akt) and S6 Kinase (S6K) exelixis.comnih.govnih.govmedkoo.combioscience.co.uk. Both Akt and S6K function downstream of PI3K exelixis.commedkoo.combioscience.co.uk.

Inhibition of Akt is expected to induce apoptosis (programmed cell death) in tumor cells and may also sensitize them to various chemotherapy agents exelixis.com. S6K is involved in protein translation, and its inhibition by this compound is anticipated to further impede tumor cell growth medkoo.combioscience.co.uk.

Other inhibitors targeting the PI3K/Akt/mTOR pathway demonstrate different specificities:

Pan-PI3K inhibitors: These compounds, such as BKM120 (buparlisib), GDC-0941 (pictilisib), BAY 060-6946 (copanlisib), and XL-147 (pilaralisib), target multiple isoforms of the catalytic p110 subunit of PI3K mdpi.com.

Isoform-selective PI3K inhibitors: Taselisib, for instance, targets most p110 isoforms with high specificity, excluding the beta isoform mdpi.com.

mTORC1 inhibitors (Rapalogs): Drugs like rapamycin (B549165) (sirolimus), CCI-779 (temsirolimus), and RAD001 (everolimus) primarily inhibit the mTORC1 complex nih.govnih.govaacrjournals.org.

Dual PI3K/mTOR inhibitors: Compounds such as PKI-402, GDC-0980, and SB2312 target both PI3K and mTOR researchgate.net.

Pan-Akt inhibitors: GSK690693 is noted to inhibit all Akt isoforms nih.gov. GDC-0068 is another advanced pan-Akt inhibitor nih.gov.

Akt PH domain inhibitors: Perifosine represents a class that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation nih.gov.

Unlike inhibitors that target upstream PI3K or solely mTORC1, or pan-Akt inhibitors, this compound's dual inhibition of both Akt and S6K represents a distinct mechanistic approach within the PI3K/Akt/mTOR pathway, aiming to simultaneously impact cell survival and protein translation exelixis.commedkoo.combioscience.co.uk.

Conceptualization of Potential Preclinical Therapeutic Applications in Oncology Research

The rationale for exploring this compound in oncology stems from the frequent aberrant activation of the PI3K/Akt/mTOR pathway in a wide range of human tumors exelixis.comnih.govnih.govnih.gov. This activation promotes key cancer hallmarks, including uncontrolled cell growth, enhanced survival, and the development of resistance to chemotherapy and radiotherapy exelixis.com.

Preclinical studies demonstrated that this compound potently inhibited the activity of Akt and S6K in various preclinical models exelixis.com. These studies showed that this compound treatment resulted in reduced tumor growth exelixis.com. Furthermore, preclinical investigations indicated that this compound could enhance apoptosis when used in combination with other targeted therapies, such as XL647, an inhibitor of multiple receptor tyrosine kinases including EGFR, HER2, and VEGFR exelixis.comnih.gov. These findings suggested that this compound held potential utility both as a single agent and in combination regimens in preclinical cancer models exelixis.com. Preclinical studies using this compound showed slowed tumor growth in multiple cancer models, including breast and lung adenocarcinomas exelixis.com.

Unaddressed Research Questions and Identification of Knowledge Gaps

Despite promising preclinical results, the development of this compound encountered significant challenges. A key knowledge gap emerged during its initial clinical assessment. Although this compound advanced to Phase I clinical trials in patients with advanced solid tumors, the trial was halted due to low drug exposure nih.govnih.govnih.gov. This indicates that achieving adequate systemic levels of the compound in humans was a significant hurdle, which was not fully addressed or overcome during its initial development phase.

The specific structural details of this compound were not publicly disclosed following the discontinuation of its clinical trial, although it is believed to fall within a particular genus described in patent literature nih.gov. This lack of public structural information limits detailed analysis of potential reasons for the low exposure observed in the clinic from a purely structural perspective.

More broadly, the complexity of the PI3K/Akt/mTOR signaling network itself presents ongoing research questions. This includes understanding the redundancies within the pathway, the extensive cross-talk with other signaling cascades (such as the Ras/MEK/ERK pathway) nih.govnih.gov, and the mechanisms by which tumors develop resistance to inhibitors targeting this pathway mdpi.com. While these are general challenges in targeting the PI3K pathway, they represent knowledge gaps that would need to be considered for any compound, including this compound or related agents, aiming to modulate this network. The initial mechanisms driving changes upon PI3K pathway inhibition, such as epithelial-mesenchymal transition (EMT), remain poorly understood mdpi.com.

Future Trajectories in the Chemical Biology and Preclinical Development of this compound-Related Compounds

The experience with this compound highlights the importance of optimizing pharmacokinetic properties during the preclinical development of inhibitors targeting the PI3K/Akt/mTOR pathway. Future efforts in the chemical biology and preclinical development of this compound-related compounds would likely need to focus on designing analogs or formulations that overcome the low exposure issues encountered with the original compound.

Given that this compound was a dual inhibitor of Akt and S6K, future research might explore the therapeutic advantages of this specific dual targeting compared to inhibiting other nodes in the pathway. This could involve:

Developing novel chemical entities that retain the desired inhibitory profile against Akt and S6K but possess improved pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Investigating alternative delivery methods or formulations to enhance systemic exposure and tumor tissue penetration.

Further detailed preclinical studies to precisely delineate the cellular and molecular consequences of simultaneous Akt and S6K inhibition across a wider range of cancer types and genetic backgrounds.

Exploring combinations of improved this compound-like compounds with other targeted therapies or conventional treatments, building upon the preclinical synergy observed with XL647 exelixis.comnih.gov. Preclinical models have shown that combining PI3K pathway inhibitors with epigenetic inhibitors like HDAC or BET inhibitors can be effective mdpi.comresearchgate.net.

The field of chemical biology plays a crucial role in these future trajectories by providing tools and expertise for the identification, synthesis, and optimization of new lead compounds moffitt.orgccia.org.au. This includes detailed structure-activity relationship (SAR) studies, synthesis of probes for mechanistic investigations, and analytical assessments to support preclinical studies moffitt.org. Overcoming challenges related to selectivity and off-target effects, which are common in kinase inhibition, would also be a critical aspect of developing improved this compound-related compounds nih.gov.

Q & A

Q. How can researchers preemptively address potential critiques of this compound studies during peer review?

- Methodological Answer : Anticipate reviewer concerns by including control experiments, validation with orthogonal methods (e.g., biochemical vs. cellular assays), and explicit discussion of limitations. Compare results with prior studies, addressing discrepancies through reasoned argumentation or additional data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.